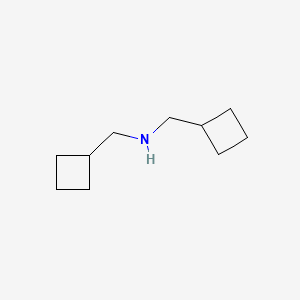![molecular formula C9H17NO B13222862 3-Methyl-8-oxa-2-azaspiro[4.5]decane](/img/structure/B13222862.png)
3-Methyl-8-oxa-2-azaspiro[4.5]decane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Methyl-8-oxa-2-azaspiro[4.5]decane is a spiro compound characterized by its unique bicyclic structure, which includes a nitrogen and an oxygen atom within the ring system.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methyl-8-oxa-2-azaspiro[4.5]decane typically involves the reaction of tetrahydropyran-4-carbonitrile with 1-bromo-2-fluoroethane. This reaction proceeds through a series of steps, including alkylation and heterocyclization, to form the desired spiro compound . The reaction conditions often involve the use of a base, such as sodium hydride, and an appropriate solvent, like dimethylformamide .
Industrial Production Methods
While specific industrial production methods for 3-Methyl-8-oxa-2-azaspiro[4This would require optimization of reaction conditions to ensure high yield and purity, as well as the implementation of efficient purification techniques .
Analyse Des Réactions Chimiques
Types of Reactions
3-Methyl-8-oxa-2-azaspiro[4.5]decane can undergo various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This compound can participate in nucleophilic substitution reactions, often using reagents like alkyl halides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base like sodium hydride.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction could produce alcohols or amines .
Applications De Recherche Scientifique
3-Methyl-8-oxa-2-azaspiro[4.5]decane has several scientific research applications:
Mécanisme D'action
The mechanism of action of 3-Methyl-8-oxa-2-azaspiro[4.5]decane involves its interaction with specific molecular targets. For instance, it can act as an inhibitor of certain enzymes or receptors, modulating their activity and thereby exerting its effects . The pathways involved often include signal transduction mechanisms, such as those mediated by receptor tyrosine kinases .
Comparaison Avec Des Composés Similaires
3-Methyl-8-oxa-2-azaspiro[4.5]decane can be compared with other spiro compounds, such as:
- 2,8-Diazaspiro[4.5]decane
- 2,7-Diazaspiro[4.5]decane
- 2-Oxa-7-azaspiro[4.4]nonane
- 8-Oxa-2-azaspiro[4.5]decane
These compounds share similar structural features but differ in the specific atoms and functional groups present in their ring systems . The uniqueness of this compound lies in its specific combination of nitrogen and oxygen atoms within the spirocyclic framework, which imparts distinct chemical and biological properties .
Propriétés
Formule moléculaire |
C9H17NO |
|---|---|
Poids moléculaire |
155.24 g/mol |
Nom IUPAC |
3-methyl-8-oxa-2-azaspiro[4.5]decane |
InChI |
InChI=1S/C9H17NO/c1-8-6-9(7-10-8)2-4-11-5-3-9/h8,10H,2-7H2,1H3 |
Clé InChI |
LHTLVFNZXKXOAP-UHFFFAOYSA-N |
SMILES canonique |
CC1CC2(CCOCC2)CN1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


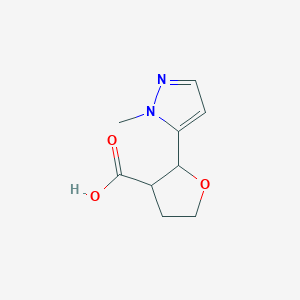
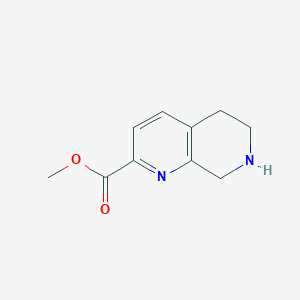
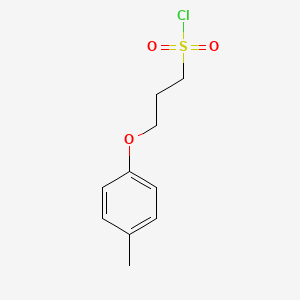
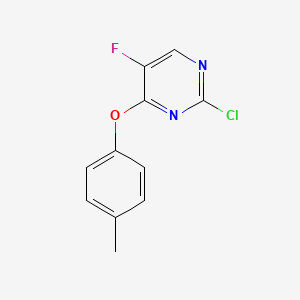
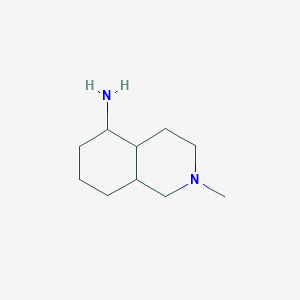
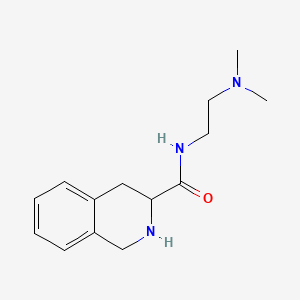
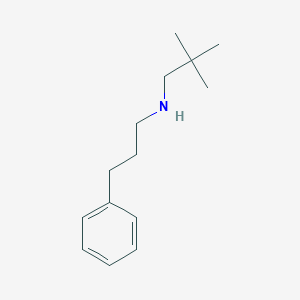
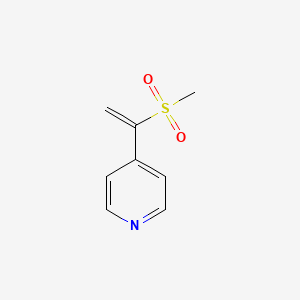
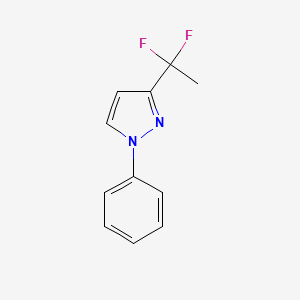
![2-Bromo-6-{[(1-methoxypropan-2-yl)amino]methyl}phenol](/img/structure/B13222845.png)
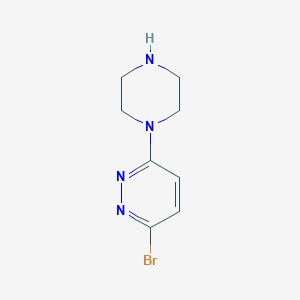
![2-(4-Aminopiperidin-1-yl)-N-methyl-N-[(1-methyl-1H-imidazol-2-yl)methyl]acetamide](/img/structure/B13222861.png)
![Methyl 2-chloro-1,5-dioxaspiro[2.4]heptane-2-carboxylate](/img/structure/B13222868.png)
